molecular formula C10H13Cl B13149531 1-(Chloromethyl)-2-propylbenzene

1-(Chloromethyl)-2-propylbenzene

Cat. No.: B13149531
M. Wt: 168.66 g/mol
InChI Key: TVFGUBMFGNNSHG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-propylbenzene (CAS 103323-66-6) is an organic compound with the molecular formula C10H13Cl and a molecular weight of 168.66 g/mol . This compound features a benzene ring substituted with both a chloromethyl group and a propyl group, making it a versatile intermediate in synthetic organic chemistry. The chloromethyl group is a key reactive site, allowing this compound to act as an alkylating agent and participate in further functionalization to create more complex molecular structures . Compounds of this nature are valuable in research for constructing supramolecular systems and other advanced materials . According to GHS guidelines, this compound is classified with the signal word "Danger" and carries hazard statements H314 and H290, indicating it may cause severe skin burns and eye damage and be corrosive to metals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(chloromethyl)-2-propylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3

InChI Key

TVFGUBMFGNNSHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of 2-Propylbenzene

The primary synthetic route to this compound involves the chloromethylation of 2-propylbenzene (ortho-propylbenzene). This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The process proceeds under acidic conditions, often in solvents like dichloromethane, and at controlled low temperatures to optimize yield and selectivity.

  • The chloromethylating agent is generated in situ by reacting paraformaldehyde with hydrogen chloride gas.
  • The reaction mixture is maintained at temperatures ranging from 0°C to 40°C to minimize side reactions and decomposition.
  • Continuous stirring and controlled addition of hydrogen chloride ensure uniform chloromethylation.

This method aligns with industrial practices where continuous flow reactors are used to maintain consistent quality and yield, with an emphasis on environmentally friendly catalysts and solvents to reduce waste and environmental impact.

Process Optimization and Environmental Considerations

A novel chloromethylation process described in recent patents emphasizes:

  • Avoidance of biphasic reaction systems typical of the classical Blanc reaction by employing a solvent system that facilitates in-situ generation of the chloromethylating agent and its reaction with the aromatic substrate.
  • Operation at relatively low temperatures (0–6°C) to minimize substrate decomposition.
  • Efficient removal of excess hydrogen chloride by nitrogen purging or vacuum to simplify workup and reduce effluent.
  • High purity and yield of chloromethylated products, with yields reported up to approximately 88% based on substrate consumption.

Though this specific process was demonstrated on substituted benzene derivatives such as anisole and methylenedioxybenzene, the principles are directly applicable to 2-propylbenzene chloromethylation due to similar reactivity patterns.

Alternative Routes and Related Compounds

While direct chloromethylation is the primary method, related synthetic routes involve:

  • Conversion of benzyl alcohol derivatives to benzyl chlorides via treatment with thionyl chloride (SOCl2), as seen in structurally related compounds. This method, however, is less common for this compound due to the difficulty in selectively preparing the corresponding benzyl alcohol intermediate.
  • Use of Friedel-Crafts alkylation to introduce the propyl group on chloromethylbenzene, though this is less efficient and selective compared to direct chloromethylation of 2-propylbenzene.

Data Tables Summarizing Preparation Conditions and Outcomes

Parameter Typical Conditions Outcome / Yield Notes
Substrate 2-Propylbenzene Starting aromatic hydrocarbon
Chloromethylating agent Paraformaldehyde + HCl gas In situ generation of chloromethyl cation
Catalyst ZnCl2 or AlCl3 Lewis acid catalyst
Solvent Dichloromethane or similar Maintains reaction homogeneity
Temperature 0–40°C (often 0–6°C during chloromethylation) Low temperature minimizes side reactions
Reaction time 1–12 hours Dependent on scale and substrate
Purification Aqueous wash, nitrogen purging, distillation Removes excess HCl and impurities
Yield 80–88% (based on substrate consumed) High purity (>98% by GC) Industrial scale yields reported

Research Outcomes and Analytical Data

  • Gas chromatography (GC) analysis of chloromethylated products typically shows purity exceeding 98% after optimized workup.
  • Impurity formation is minimized (<5%) by controlling reaction temperature and reagent addition rates.
  • Environmental impact is reduced by avoiding biphasic mixtures and minimizing aqueous waste streams through efficient hydrogen chloride removal and solvent recovery.
  • The chloromethylation reaction is highly regioselective when starting from 2-propylbenzene, favoring substitution ortho to the propyl group due to electronic and steric effects.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 2-propylbenzyl alcohol.

    Oxidation: 2-propylbenzoic acid or 2-propylbenzaldehyde.

    Reduction: 2-propylmethylbenzene.

Scientific Research Applications

1-(Chloromethyl)-2-propylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Chemical Industry: It is employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-propylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a good leaving group in substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Bromomethyl)-2-propylbenzene
  • Molecular Formula : C₁₀H₁₃Br
  • Molecular Weight : 213.12 g/mol
  • Key Differences :
    • The bromine atom increases molecular weight and polarizability compared to chlorine.
    • Bromine’s lower electronegativity and weaker C-Br bond (vs. C-Cl) enhance its leaving-group ability in nucleophilic substitutions, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Applications: Brominated analogs are preferred in reactions requiring stable intermediates, whereas chlorinated derivatives may be used in cost-sensitive syntheses.
3-Chloro-2-methylpropene (Methallyl Chloride)
  • Molecular Formula : C₄H₇Cl
  • Molecular Weight : 90.55 g/mol
  • Key Differences: An allylic chloride with a reactive double bond, enabling polymerization or addition reactions. Unlike 1-(Chloromethyl)-2-propylbenzene, its non-aromatic structure limits conjugation effects, reducing stability under acidic conditions . Applications: Widely used in organic synthesis for introducing methallyl groups.
Chloromethyl Methyl Ether
  • Molecular Formula : C₂H₅ClO
  • Molecular Weight : 80.51 g/mol
  • Reactivity: Participates in alkylation reactions but poses significant safety risks, unlike the more stable aromatic this compound.

Research and Patent Landscape

  • Antibody-Drug Conjugates : 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole, a structurally complex chloromethyl derivative, is patented for ADC therapies, highlighting the utility of chloromethyl groups in targeted drug delivery .

Biological Activity

1-(Chloromethyl)-2-propylbenzene, also known as benzyl-2-propyl chloride, is an organic compound characterized by a chloromethyl group attached to a propyl-substituted benzene ring. This compound is classified as a chlorinated aromatic hydrocarbon and is notable for its potential biological activities and applications in chemical synthesis.

  • Molecular Formula : C10H13Cl
  • Molecular Weight : 168.66 g/mol
  • IUPAC Name : this compound

Synthesis and Reactivity

This compound can be synthesized through various methods, including chloromethylation of toluene derivatives. Its reactivity primarily involves nucleophilic substitution reactions, making it valuable in organic synthesis for producing more complex molecules.

Toxicological Studies

Research into the biological activity of this compound has revealed potential toxicological effects. For instance, studies have indicated that chlorinated aromatic hydrocarbons can exhibit cytotoxicity and genotoxicity. The compound's ability to form reactive intermediates may contribute to these effects, leading to cellular damage and alterations in DNA integrity.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chlorinated compounds, including this compound, on human cell lines. Results indicated that exposure led to significant cell death at higher concentrations, suggesting a dose-dependent relationship between the compound's concentration and its cytotoxic effects.
  • Genotoxicity Evaluation : Another investigation focused on the genotoxic potential of this compound using the Ames test. The results showed a positive response, indicating that this compound could induce mutations in bacterial strains, which raises concerns about its mutagenic properties.
  • Environmental Impact Studies : Environmental assessments have shown that chlorinated compounds like this compound can persist in the environment and bioaccumulate in aquatic organisms, leading to potential ecological risks.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of reactive species that can interact with biomolecules such as proteins and nucleic acids.
  • Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameStructureUnique Features
1-(Bromomethyl)-2-propylbenzeneSimilar structureDifferent halogen leading to varied reactivity
1-(Chloromethyl)-4-methylbenzeneChlorine position variationPotentially different biological activity
1-(Chloromethyl)ethaneShorter alkyl chainVariations in toxicity due to chain length

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